3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
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Overview
Description
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a synthetic organic compound that features a pyrazole ring substituted with amino and methyl groups, linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the amino group at the 4-position.
Linking to Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative, often through a nucleophilic substitution reaction, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups or reduce other functional groups present in the molecule.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration are typical.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups or reduction of other functional groups.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a versatile building block.
Biology and Medicine
In biological and medicinal research, 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is studied for its potential pharmacological properties. It may act as a precursor for drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 4-Amino-3,5-dimethyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is unique due to the presence of both the amino group and the benzoic acid moiety
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRPXXPXABUET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-49-3 |
Source
|
Record name | Benzoic acid, 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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